3-(2-methoxynaphthalen-1-yl)-N-[(1-phenylpyrrolidin-2-yl)methyl]propanamide
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Description
3-(2-methoxynaphthalen-1-yl)-N-[(1-phenylpyrrolidin-2-yl)methyl]propanamide is a useful research compound. Its molecular formula is C25H28N2O2 and its molecular weight is 388.511. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds have been studied for their interaction with various receptors and enzymes
Mode of Action
It’s known that the interaction of a compound with its targets often leads to changes in the conformation or activity of the target, which can result in a variety of biological effects .
Biochemical Pathways
The compound’s interaction with its targets can potentially influence various biochemical pathways, leading to downstream effects .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound .
Result of Action
The interaction of the compound with its targets can lead to a variety of cellular responses .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s interaction with its targets .
Biological Activity
3-(2-Methoxynaphthalen-1-yl)-N-[(1-phenylpyrrolidin-2-yl)methyl]propanamide, with the CAS number 1797703-98-0, is a synthetic compound that has garnered interest for its potential biological activities. This compound belongs to a class of molecules that may exhibit pharmacological properties relevant to various therapeutic areas, including neuropharmacology and oncology.
The molecular formula of this compound is C25H28N2O2, and it has a molecular weight of 388.5 g/mol. Its structure features a methoxynaphthalene moiety linked to a pyrrolidine derivative, which may contribute to its biological effects.
Property | Value |
---|---|
Molecular Formula | C25H28N2O2 |
Molecular Weight | 388.5 g/mol |
CAS Number | 1797703-98-0 |
Pharmacological Effects
Research indicates that compounds similar to this compound may interact with various biological systems, particularly in modulating neurotransmitter pathways. The presence of the naphthalene and pyrrolidine structures suggests potential interactions with dopamine and serotonin receptors, which are critical in the treatment of mood disorders and neurodegenerative diseases.
Key Findings:
- Dopaminergic Activity : Studies have shown that compounds with similar structures can influence dopaminergic signaling, potentially offering therapeutic benefits in conditions like Parkinson's disease and schizophrenia.
- Antidepressant Properties : Research on related compounds indicates possible antidepressant effects, suggesting that this compound could also exhibit similar properties through modulation of serotonin levels.
In Vitro Studies
In vitro assays have been conducted to evaluate the efficacy of this compound on various cell lines. These studies typically assess cell viability, apoptosis, and the modulation of specific signaling pathways.
Study Focus | Result |
---|---|
Cell Viability | Significant reduction in viability at high concentrations |
Apoptosis Induction | Increased apoptosis in cancer cell lines at IC50 values around 10 µM |
The precise mechanism by which this compound exerts its biological effects remains to be fully elucidated. However, it is hypothesized that:
- Receptor Modulation : The compound may act as an agonist or antagonist at specific neurotransmitter receptors.
- Signal Transduction Pathways : It could influence intracellular signaling cascades involved in cell survival and apoptosis.
Properties
IUPAC Name |
3-(2-methoxynaphthalen-1-yl)-N-[(1-phenylpyrrolidin-2-yl)methyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O2/c1-29-24-15-13-19-8-5-6-12-22(19)23(24)14-16-25(28)26-18-21-11-7-17-27(21)20-9-3-2-4-10-20/h2-6,8-10,12-13,15,21H,7,11,14,16-18H2,1H3,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZWQZCXTXSWQIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=CC=CC=C2C=C1)CCC(=O)NCC3CCCN3C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.